3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines the indole nucleus with a naphthalene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of naphthalen-1-amine with 3-hydroxy-2-naphthoic acid . The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash silica gel column chromatography are employed for purification . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, facilitated by the presence of the indole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine. This inhibition can affect various physiological processes, including heart function and glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: A compound with similar structural features but different functional groups.
3-(6-Hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol: Another compound with a naphthalene moiety, used in different applications.
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol: Shares structural similarities but has distinct biological activities.
Uniqueness
What sets 3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one apart is its unique combination of the indole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)-1-propylindol-2-one |
InChI |
InChI=1S/C23H21NO3/c1-2-14-24-20-13-6-5-12-19(20)23(27,22(24)26)15-21(25)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,27H,2,14-15H2,1H3 |
InChI Key |
JDPFSVSJZLGSKD-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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